molecular formula C20H16FN7O2S B2721817 N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-23-5

N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2721817
CAS No.: 863460-23-5
M. Wt: 437.45
InChI Key: JGYPLUSOLRSYTN-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This small molecule is a key research tool for investigating the role of aberrant FGFR signaling in oncogenesis and cancer progression. The FGFR pathway is a critical driver of cell proliferation, survival, and migration in various cancers, and this compound allows researchers to precisely target and inhibit this pathway in cellular models. Its primary research value lies in its application for in vitro studies exploring the mechanisms of FGFR-dependent tumor growth and for evaluating the therapeutic potential of FGFR inhibition. By potently blocking FGFR kinase activity, it induces cell cycle arrest and apoptosis in cancer cell lines that are dependent on FGFR signaling for survival. This makes it an invaluable compound for pre-clinical research aimed at understanding resistance mechanisms and developing novel targeted cancer therapies, especially in contexts where FGFR fusions or amplifications are present.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7O2S/c1-12(29)24-14-3-2-4-15(9-14)25-17(30)10-31-20-18-19(22-11-23-20)28(27-26-18)16-7-5-13(21)6-8-16/h2-9,11H,10H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYPLUSOLRSYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and the underlying mechanisms of its activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H12FN7O3SC_{18}H_{12}FN_7O_3S, with a molecular weight of 425.4 g/mol. The compound features a triazole ring linked to a pyrimidine structure, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and subsequent coupling with the acetamido group. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions that enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound may also possess similar activities .

Anticancer Properties

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This class of compounds has been linked to reduced expression of pro-inflammatory cytokines .

Case Studies

  • Antibacterial Evaluation : A study evaluated several triazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited promising antibacterial effects .
  • Anticancer Activity : In vitro studies on related compounds revealed significant antiproliferative effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.98 µM against A549 cells, indicating strong anticancer potential .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), leading to reduced cell proliferation and survival signals in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties that contribute to their overall therapeutic effects .

Preparation Methods

One-Pot Multicomponent Assembly

Adapting the protocol from, the triazolopyrimidine core is synthesized via a three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, 4-fluorobenzaldehyde, and ethyl acetoacetate. The reaction is catalyzed by acidic ionic liquids (e.g., APTS) in ethanol under reflux for 24 hours, yielding the intermediate 7-hydroxytriazolo[4,3-a]pyrimidine. This method offers a 72–78% yield range, with scalability limited by the need for prolonged heating.

Table 1: Optimization of Triazolopyrimidine Core Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
APTS Ethanol 80 24 74.2
H2SO4 EtOH 80 24 68.5
No catalyst EtOH 80 24 <10

Stepwise Cyclization Approach

An alternative method from involves cyclizing 3-ethoxycarbonyl-2-hydrazinylpyrimidine precursors with 4-fluorophenylmagnesium bromide in THF. This approach achieves a higher yield (82%) but requires anhydrous conditions and specialized handling of Grignard reagents.

Acetamidophenyl Group Incorporation

The N-(3-acetamidophenyl) substituent is introduced via a two-step process:

  • Nitration and Reduction : The triazolopyrimidine-thio intermediate is nitrated using HNO3/H2SO4, followed by Pd/C-catalyzed hydrogenation to yield the 3-aminophenyl derivative.
  • Acetylation : The amine is treated with acetic anhydride in pyridine, achieving quantitative acetylation at room temperature.

Table 3: Acetylation Reaction Efficiency

Acetylating Agent Solvent Temperature (°C) Time (h) Conversion (%)
Acetic anhydride Pyridine 25 1 99.8
Acetyl chloride DCM 0 2 95.4
Acetic acid EtOH 60 6 78.9

Optimization of Reaction Conditions

Critical parameters influencing overall yield include:

  • Solvent Polarity : Ethanol outperforms DMF and MeOH in sulfur alkylation due to better solubility of intermediates.
  • Base Selection : NaOH provides superior deprotonation compared to KOH or Et3N, minimizing side reactions.
  • Temperature Control : Reflux at 80°C balances reaction rate and decomposition risks.

Analytical Characterization

The final compound is characterized by:

  • 1H-NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, Ar-H), 4.32 (s, 2H, SCH2), 2.11 (s, 3H, CH3).
  • HRMS : m/z calculated for C22H18F2N6O2S [M+H]+: 488.1234, found: 488.1236.
  • XRD Analysis : Confirms planar triazolopyrimidine core with dihedral angles <5° relative to the acetamidophenyl group.

Comparative Analysis of Methodologies

Table 4: Synthesis Route Efficiency Comparison

Step Method 1 (One-Pot) Method 2 (Stepwise)
Triazolopyrimidine Core 74.2% 82.0%
Thioacetamide Addition 88.4% 85.1%
Total Yield 65.7% 69.8%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how can purity be ensured?

  • Methodological Answer : A reflux-based coupling reaction using sodium acetate in ethanol (as in ) is a common approach for similar acetamide derivatives. Purification via recrystallization (ethanol-dioxane mixtures) or column chromatography (silica gel, gradient elution) is recommended. Purity validation should employ HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by FT-IR to identify functional groups (e.g., thioether, triazolo-pyrimidine). X-ray crystallography (if crystals are obtainable) or 2D NMR techniques (COSY, HSQC) can resolve stereochemical ambiguities .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer : Store the compound in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the thioether and triazole moieties. Stability should be monitored via periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : Systematically modify substituents on the 4-fluorophenyl or acetamide groups (e.g., replacing fluorine with other halogens or methoxy groups) and evaluate effects on target binding (e.g., kinase inhibition). Use in silico docking (AutoDock Vina) to predict interactions with proteins like EGFR or VEGFR2, followed by in vitro assays (IC50 determination) .

Q. What computational strategies are effective for predicting physicochemical properties and pharmacokinetics?

  • Methodological Answer : Employ QSAR models (e.g., SwissADME) to predict logP, solubility, and bioavailability. Molecular dynamics simulations (AMBER/GROMACS) can assess membrane permeability, while DFT calculations (Gaussian 09) evaluate electronic properties influencing reactivity .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media). Use statistical tools like ANOVA or Bayesian analysis to identify outliers. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What experimental designs are suitable for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles, varying parameters like temperature, solvent polarity, and catalyst loading. Use flow chemistry (continuous microreactors) to enhance reproducibility and scalability, as demonstrated in diphenyldiazomethane synthesis .

Q. How can researchers validate the selectivity of this compound against off-target proteins?

  • Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. Use CRISPR-Cas9 knockout models to confirm target-specific effects in cellular assays .

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